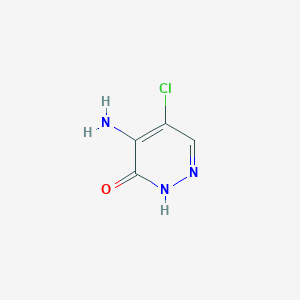

4-Amino-5-chloropyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZOUQRYXUJRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 5 Chloropyridazin 3 2h One and Its Analogues

Regioselective Synthesis via Nucleophilic Substitution Reactions

The introduction of substituents onto the pyridazinone core is often achieved through nucleophilic substitution reactions, where regioselectivity is a key challenge. The electron-deficient nature of the pyridazine (B1198779) ring, further influenced by the oxo and chloro substituents, dictates the reactivity towards nucleophiles.

Amination Strategies for Chloro-Pyridazinone Precursors

Direct amination of di- or tri-chlorinated pyridazinone precursors is a common and direct route to 4-amino-5-chloropyridazin-3(2H)-one and its analogues. The regioselectivity of these reactions is highly dependent on the reaction conditions and the specific substitution pattern of the starting material.

A foundational method for synthesizing an analogue, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, involves heating the precursor 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia (B1221849) in an autoclave, achieving a high yield of 91%. prepchem.com Similarly, a variety of substituted amines can be introduced at the C5 position of a dichloropyridazinone precursor. For instance, reacting [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic or cyclic amines in the presence of cesium carbonate in acetonitrile (B52724) leads to the corresponding 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com

Advanced metal-free reductive amination protocols offer alternative strategies. These methods can involve the in-situ formation of an iminium ion from a ketone and an amine, which is then reduced by a hydrosilane activated by a Lewis base like pyridine. nih.gov While not directly demonstrated on a pyridazinone core, such techniques show promise for high functional group tolerance. nih.gov Another approach involves the reaction of halogenated pyridazines with potassium amide in liquid ammonia, a powerful method for introducing amino groups. wur.nl

Table 1: Amination of Dichloropyridazinone Precursors

| Precursor | Amine Source | Conditions | Product | Yield | Reference |

| 4,5-Dichloro-2-phenyl-pyridazinone | 20% aqueous ammonia | 100°-110° C, 4 hours | 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone | 91% | prepchem.com |

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Substituted amines | Acetonitrile, Cs₂CO₃, reflux | 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | Not specified | cbijournal.com |

Halogenation and Dehalogenation Routes to Substituted Pyridazinones

Halogenation and dehalogenation reactions are fundamental for preparing key intermediates and modifying the pyridazinone scaffold. The introduction of chlorine atoms is often a prerequisite for subsequent nucleophilic substitution reactions.

For example, 3,4,5-trichloropyridazine (B3021642) can be synthesized by refluxing 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride, achieving an 89% yield. google.com This trichlorinated product serves as a versatile precursor for further functionalization. The halogenation of pyridines, a related heterocyclic system, has seen significant advancements. Designed heterocyclic phosphines can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, a process that proceeds via an SNAr pathway. nih.govnih.gov Another strategy involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates to achieve highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org These modern principles could potentially be adapted for the selective halogenation of pyridazinone systems.

Conversely, dehalogenation is used to remove chlorine atoms selectively. Catalytic hydrogenation is a common method. For instance, 4-aminopyridazine (B156604) can be obtained from 3,6-dichloropyridazine-4-amine by stirring under a hydrogen atmosphere with 10% palladium on carbon as a catalyst. chemicalbook.com This reaction demonstrates the feasibility of removing chloro substituents while preserving the amino group and the heterocyclic core.

Multi-Step Synthesis Pathways from Precursors

The construction of the this compound scaffold and its more complex derivatives often requires multi-step synthetic sequences starting from acyclic or simpler heterocyclic precursors.

Cyclization Reactions for Pyridazinone Ring Formation

The formation of the pyridazinone ring itself is a critical step, typically achieved by the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or a substituted hydrazine.

One general method involves the cyclization of γ-keto acids with hydrazine hydrate (B1144303). For example, Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640) yields a β-aroylpropionic acid, which upon reaction with hydrazine, forms the 6-aryl-4,5-dihydropyridazin-3(2H)-one ring system. researchgate.net A more direct, one-pot, three-component reaction of malononitrile, an arylglyoxal, and hydrazine hydrate in water and ethanol (B145695) can produce 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za

Other cyclization strategies include:

Inverse-electron-demand Diels-Alder reactions : Tetrazines react with alkynyl sulfides to regioselectively produce trisubstituted pyridazines. rsc.org

Condensation of hydrazones : The reaction of 2-(arylhydrazono)-3-oxobutyrates with ethyl cyanoacetate (B8463686) can lead to pyridopyridazinedione derivatives, though sometimes in low yields. mdpi.com

Intramolecular cyclization : Intermolecular hydrazone formation followed by an intramolecular cyclization is a proposed mechanism for forming pyridazinones from keto-carboxylic acids and hydrazines. researchgate.net

Fulvene-based synthesis : Reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate provides a pathway to 5,6-fused ring pyridazines. liberty.edu

Table 2: Examples of Cyclization Reactions for Pyridazinone Ring Formation

| Precursors | Reagents | Product Type | Reference |

| Arylglyoxals, Malononitrile | Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitriles | scielo.org.za |

| β,γ-unsaturated hydrazones | Copper catalyst | 1,6-Dihydropyridazines | organic-chemistry.org |

| Keto-carboxylic acids | Hydrazine | Pyridazinones | researchgate.net |

| 1,2-Diacylcyclopentadienes | Hydrazine hydrate | Fused-ring pyridazines | liberty.edu |

Scaffold-Based Synthesis of Pyridazinone Derivatives

Once the core pyridazinone ring is formed, it can be used as a scaffold for building a diverse library of derivatives. This approach is central to drug discovery programs, where systematic modification of a lead structure is performed to optimize biological activity. nih.govnih.govrsc.org

A common strategy begins with a precursor like 6-phenyl-3(2H)-pyridazinone. This scaffold can be functionalized through various reactions. For example, it can be chlorinated with phosphorus oxychloride to give 3-chloro-6-phenylpyridazine, which then reacts with hydrazine hydrate to yield 6-phenylpyridazin-3-yl hydrazine. acs.org This hydrazine derivative is a key intermediate for synthesizing series of compounds with different linkers, such as hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties. acs.org

Another example is the use of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for developing inhibitors of Fatty Acid-Binding Protein 4 (FABP4). core.ac.uk Synthesis starts from a 5-acetyl-4-nitropyridazin-3(2H)-one, which undergoes nucleophilic substitution of the nitro group with various amines to build a library of potential inhibitors. core.ac.uk This highlights the modularity of the pyridazinone scaffold in generating new chemical entities.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of pyridazinone derivatives to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Microwave-assisted synthesis and solvent-free grinding methods have been successfully employed. For instance, the synthesis of various pyridinyl- and pyrrole-pyridazinone derivatives from chalcone (B49325) intermediates has been achieved using microwave irradiation or grinding, which are more efficient than conventional heating. ekb.egresearchgate.net Microwave-assisted procedures have also been used to form fused oxazolo[4,5-d]pyridazine rings, significantly reducing reaction times and improving product purity. researchgate.net

The use of reusable catalysts is another tenet of green chemistry. An ionic liquid, [bmim]Br/AlCl3, has been used as an environmentally compatible and reusable catalyst for the synthesis of pyridazinones via Friedel–Crafts acylation followed by cyclization. researchgate.net

A notable example of a sustainable route is the use of microorganisms for chemical transformations. The compound 5-amino-4-chloro-3(2H)-pyridazinone, a metabolite of the herbicide Pyrazon (chloridazone), can be produced by the microbiological dephenylation of its parent compound. nih.gov Soil microorganisms capable of using the phenyl ring of Pyrazon as a carbon source effectively carry out the transformation, offering a biochemical alternative to a potentially more complex and costly chemical synthesis. nih.gov

Solvent-Free Synthetic Methodologies for Pyridazinone Derivatives

In recent years, the development of solvent-free reaction conditions has gained significant traction as a cornerstone of green chemistry. This approach minimizes the use of volatile organic solvents, thereby reducing environmental pollution, operational costs, and safety hazards. One notable application of this methodology is in the synthesis of 4,5-dihydropyridazin-3(2H)-ones, which are precursors to various pyridazinone derivatives.

A key example involves the reaction of ethyl acetoacetate, an aryl diazonium salt, and 3-aminocrotononitrile (B73559) under solvent-free conditions, facilitated by microwave irradiation (180W) on a silica (B1680970) gel (SiO2) support. This method provides a rapid and efficient pathway to highly substituted dihydropyridazinone structures. scholarsresearchlibrary.com The use of microwave technology in conjunction with a solid support like silica gel often leads to enhanced reaction rates and higher yields compared to conventional heating methods.

| Reactants | Conditions | Product Class | Reference |

| Ethyl acetoacetate, Aryl diazonium salt, 3-Aminocrotononitrile | SiO2, Microwave (180W), Solvent-free | 4,5-dihydropyridazin-3(2H)-ones | scholarsresearchlibrary.com |

This solvent-free approach highlights a shift towards more sustainable synthetic practices in the production of heterocyclic compounds like pyridazinones.

Catalytic Approaches in Pyridazinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of pyridazinones and their derivatives has greatly benefited from various catalytic strategies, including Lewis acid catalysis, transition-metal catalysis, and base catalysis.

Lewis Acid and Condensation Catalysis: The construction of the pyridazinone core often begins with the formation of a γ-keto acid. A classic example is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, a reaction catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). nih.govresearchgate.net This initial step is crucial for building the carbon framework necessary for subsequent cyclization. Following the creation of the γ-keto acid, condensation with hydrazine hydrate, often in an acidic medium like acetic acid or with the aid of a catalyst like polyphosphoric acid, leads to the formation of the pyridazinone ring. mdpi.comnih.gov

Transition-Metal Catalysis: Transition metals, particularly copper and palladium, are extensively used in the synthesis and functionalization of pyridazinone rings.

Copper(II)-catalyzed reactions: Copper(II) salts have proven effective in various transformations. For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations can yield 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent. organic-chemistry.org Copper(II) chloride (CuCl₂) is also employed as an oxidizing agent to convert 4,5-dihydropyridazinones into their corresponding aromatic pyridazinone derivatives. nih.gov

Palladium-catalyzed reactions: Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions. In the context of pyridazinone synthesis, it is used to reduce chlorinated precursors. For example, 4-aminopyridazine can be synthesized from 3,6-dichloropyridazine-4-amine via catalytic hydrogenation with 10% Pd/C under a hydrogen atmosphere. chemicalbook.com

Other Catalytic Methods: Base catalysis is also a common strategy. Piperidine, for example, can act as a base catalyst to facilitate the deprotonation of an acidic proton, initiating a condensation reaction crucial for forming pyridazinone precursors. nih.gov Furthermore, reagents like manganese dioxide (MnO₂) serve as effective oxidizing agents for the aromatization of dihydropyridazinones, a key final step in many synthetic sequences. nih.gov

The table below summarizes various catalytic approaches employed in the synthesis of pyridazinone derivatives.

| Reaction Type | Catalyst/Reagent | Substrate Example | Product/Intermediate | Reference |

| Friedel-Crafts Acylation | Anhydrous Aluminium Chloride | 2-Fluoroanisole, Succinic anhydride | 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | nih.gov |

| Cyclization/Condensation | Polyphosphoric Acid | Hydrazone derivative | 8-chloro-3-methyl-pyridopyridazine-4-one | mdpi.com |

| Aerobic Cyclization | Copper(II) | Hydrazones of α,β-unsaturated carbonyls | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |

| Oxidation | Copper(II) Chloride | 4,5-Dihydropyridazinone derivative | Pyridazinone derivative | nih.gov |

| Oxidation | Manganese Dioxide | 4,5-Dihydropyridazinone derivative | Pyridazinone derivative | nih.gov |

| Hydrogenation | Palladium on Carbon (10%) | 3,6-Dichloropyridazine-4-amine | Pyridazine-4-amine | chemicalbook.com |

| Base-Catalyzed Condensation | Piperidine | Ester with α-methyl group, Aldehyde | Arylidene keto acid derivative | nih.gov |

These advanced catalytic methodologies provide chemists with powerful tools to construct and modify the pyridazinone scaffold, enabling the efficient synthesis of compounds like this compound and a diverse array of its analogues.

Chemical Reactivity and Derivatization Strategies of 4 Amino 5 Chloropyridazin 3 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazine (B1198779) ring is generally considered electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. The presence of both an amino and a chloro substituent on the 4-Amino-5-chloropyridazin-3(2H)-one ring further modulates this reactivity. The nitrogen atoms in the ring act as electron-withdrawing groups, deactivating the ring towards electrophilic attack. Conversely, this electron deficiency makes the pyridazinone ring susceptible to nucleophilic substitution. uoanbar.edu.iqgcwgandhinagar.comgcwgandhinagar.com

Reactivity at the Amino and Chloro Substituents

The chloro and amino groups on the pyridazinone ring are key sites for nucleophilic substitution reactions. The chlorine atom at the 5-position is a good leaving group and can be displaced by various nucleophiles. For instance, reaction with different aliphatic or cyclic saturated amines in the presence of a base like cesium carbonate can yield a variety of 5-substituted amino derivatives. cbijournal.com

The amino group at the 4-position can also undergo reactions. For example, it can be acylated or can participate in condensation reactions. The reactivity of both the amino and chloro groups allows for a wide range of derivatization strategies to modify the properties of the parent compound. core.ac.uksemanticscholar.orgmdpi.com

Annulation and Ring-Fusion Reactions to Form Polycyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino and chloro substituents, or reactions at the ring nitrogen and an adjacent carbon.

Synthesis of Fused Pyridazinone Heterocycles

The amino and chloro groups can react with bifunctional reagents to form new rings fused to the pyridazinone core. For example, reaction with reagents containing two electrophilic centers can lead to the formation of five- or six-membered heterocyclic rings fused to the pyridazinone. These fused systems are of interest due to their potential biological activities.

Formation of Bridged Pyridazinone Derivatives

While less common, the potential exists for the formation of bridged systems. This could theoretically be achieved by reacting the pyridazinone with a reagent that can form bonds to two non-adjacent positions on the ring, such as the ring nitrogens or a ring nitrogen and a carbon atom.

Functional Group Interconversions of this compound

The amino and chloro substituents on this compound can be chemically transformed into other functional groups, expanding the synthetic utility of this scaffold. ontosight.ai For example, the amino group can be diazotized and subsequently replaced by a variety of other substituents. The chloro group can also be subjected to various transformations beyond simple nucleophilic displacement.

Palladium-Catalyzed Coupling Reactions of Halogenated Pyridazinones

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com Halogenated pyridazinones, including this compound, are excellent substrates for these reactions. nih.gov The chloro substituent provides a handle for reactions like Suzuki, Stille, and Negishi couplings, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups. nih.govsigmaaldrich.comnih.gov These reactions typically proceed with high efficiency and functional group tolerance. nih.govsigmaaldrich.com The order of reactivity for halogens in these couplings is generally I > Br > OTf >> Cl. libretexts.org

Stereochemical Considerations in Pyridazinone Derivatization

The introduction of chirality is a critical aspect of modern synthetic chemistry, particularly in the creation of pharmacologically active molecules where specific stereoisomers often exhibit desired biological activity. The parent compound, this compound, is achiral. However, derivatization reactions at the nitrogen or carbon atoms of the pyridazinone ring, or on its substituents, provide numerous opportunities to create one or more stereogenic centers. Achieving control over the three-dimensional arrangement of atoms in these new derivatives is paramount, and several stereoselective strategies have been successfully applied to the broader class of pyridazinone and pyridazine compounds. These strategies can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

While specific stereochemical studies on the derivatization of this compound are not extensively documented, the principles demonstrated with related structures provide a clear blueprint for potential synthetic pathways.

Substrate-Controlled Diastereoselectivity

In substrate-controlled synthesis, the existing stereochemistry or conformational rigidity of the starting material or an intermediate dictates the stereochemical outcome of a reaction. The inherent rigidity of the pyridazinone ring system can be exploited to transfer stereochemical information effectively.

One notable example involves the diastereoselective synthesis of cyclopenta-pyridazinones via a radical cyclization reaction. nih.gov In this approach, the pyridazinone scaffold provides the necessary conformational rigidity for an efficient transfer of stereochemical information during a 5-exo radical cyclization, leading to the formation of cis-fused bicycles as the only detectable diastereomers. nih.gov This demonstrates how the core structure can direct the formation of a new stereocenter in a predictable manner.

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials to construct more complex chiral molecules. An asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, was achieved with high optical purity using a chiral-pool method. researchgate.net The synthesis commenced from (R)-2-chloropropionyl chloride, a commercially available chiral building block, successfully transferring the initial chirality through a four-step sequence to the final pyridazinone product. researchgate.net

Catalyst-Controlled Enantioselectivity

Asymmetric catalysis is a powerful tool for generating chiral molecules from achiral precursors, often with high enantioselectivity. This is typically achieved using chiral metal complexes or small organic molecules (organocatalysts).

Organocatalysis : The use of chiral organocatalysts has emerged as a robust method for synthesizing chiral pyridazinone-related structures. For instance, chiral spiro-hexahydropyridazin scaffolds have been constructed through an asymmetric annulation between an isatin-derived azomethine imine and cinnamaldehyde, catalyzed by a secondary amine. nih.gov Furthermore, a highly enantioselective, one-pot multicomponent cascade reaction has been developed to produce polysubstituted chiral hexahydropyridazines. nih.gov This process, which utilizes an organocatalytic Michael reaction followed by further transformations, yields a chiral pyridazine backbone with multiple contiguous stereogenic centers in good yield and with high stereoselectivity. nih.gov

Metal-Based Catalysis : Chiral metal complexes are widely used to catalyze enantioselective transformations. While not demonstrated specifically on this compound, related heterocycles have been successfully functionalized. Chiral gold(I) complexes, for example, have been shown to catalyze the azo hetero-Diels–Alder reaction to produce chiral hexahydropyridazines with high regio- and enantioselectivity. nih.gov Similarly, copper-chiral diphosphine ligand systems can be used for the enantioselective alkylation of alkenyl pyridines, a reaction type that could be adapted for pyridazinone derivatives. researchgate.net

The pyridazine heterocycle itself has also been incorporated into chiral ligands. The conformational control conferred by the interaction between the pyridazine core and ether oxygen atoms has been applied in the design of chiral catalyst scaffolds for asymmetric dihydroxylation, demonstrating the versatility of the ring system in stereoselective synthesis. nih.gov

The table below summarizes key research findings in the stereoselective synthesis of pyridazinone and pyridazine derivatives, illustrating the various strategies employed.

Table 1: Examples of Stereoselective Syntheses in the Pyridazinone/Pyridazine Class

| Reaction Type | Strategy/Catalyst | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 5-exo Radical Cyclization | Substrate Control | Iodinated Pyridazinone | High Diastereoselectivity (cis-fused) | nih.gov |

| Asymmetric Synthesis | Chiral Pool | (R)-2-chloropropionyl chloride | High Optical Yield | researchgate.net |

| [4+2] Cycloaddition | Organocatalysis (Secondary Amine) | Methyleneindolinones & Hydrazide | Excellent Diastereoselectivity, Good Enantioselectivity | nih.gov |

| Multicomponent Cascade | Organocatalysis | Enals, Nitroalkenes, Azodicarboxylates | High Stereoselectivity (Multiple Centers) | nih.gov |

Spectroscopic and Advanced Structural Elucidation of 4 Amino 5 Chloropyridazin 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 4-Amino-5-chloropyridazin-3(2H)-one. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, the proton on the pyridazinone ring typically appears as a singlet. For instance, in a series of 4-chloro-5-(substituted amino)-2-p-tolylpyridazin-3(2H)-one derivatives, the pyridazine (B1198779) ring proton (H-6) resonates around δ 8.01-8.08 ppm in DMSO-d6. cbijournal.com The protons of the substituent groups, such as those on the p-tolyl group, appear at their characteristic chemical shifts. For example, the aromatic protons of the p-tolyl group show doublets around δ 7.25-7.37 ppm, and the methyl protons present as a singlet around δ 2.35 ppm. cbijournal.com The chemical shifts of the protons on the amino substituent provide valuable information about its nature and conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectra of these derivatives display distinct signals for each carbon atom. For 4-chloro-5-(substituted amino)-2-p-tolylpyridazin-3(2H)-one derivatives, the carbonyl carbon (C-3) of the pyridazinone ring is typically observed in the range of δ 157-159 ppm. cbijournal.com The carbons of the pyridazine ring (C-4, C-5, and C-6) and the substituent groups also show characteristic chemical shifts that are influenced by the electronic effects of the neighboring atoms. For example, the carbon attached to the chlorine atom (C-5) and the carbon bearing the amino group (C-4) have chemical shifts that are sensitive to the nature of the amino substituent. cbijournal.comrsc.org

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyridazine ring and the amino substituent. nih.govresearchgate.net The chemical shifts of the pyridazine ring nitrogens and the exocyclic amino nitrogen can be used to study tautomeric equilibria and protonation states. researchgate.net The use of 2D NMR techniques such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in assigning the nitrogen resonances and correlating them to the proton signals. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | DMSO-d6 | 8.03 (s, 1H), 7.36 (d, 2H), 7.27 (d, 2H), 3.44-3.41 (m, 4H), 2.35 (s, 3H), 1.65-1.61 (m, 6H) | Not explicitly provided for this specific derivative in the source. | cbijournal.com |

| 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | CDCl3 | Not explicitly provided for this specific derivative in the source. | 158.19, 146.64, 139.01, 137.60, 130.23, 129.04, 124.84, 110.89, 58.45, 57.25, 51.05, 50.90, 46.65, 28.14, 21.01 | cbijournal.com |

| 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | DMSO-d6 | 8.04 (s, 1H), 7.35 (d, 2H), 7.26 (d, 2H), 6.51 (bs, 1H), 3.82 (s, 2H), 2.40-2.19 (s, 9H) | 157.45, 142.58, 137.23, 135.58, 128.35, 125.68, 122.45, 107.56, 67.38, 42.10, 21.26 | cbijournal.com |

| Pyridazin-3(2H)-one | Not specified | Not provided | C(3): 164.00, C(4): 130.45, C(5): 134.71, C(6): 139.02 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra provide characteristic absorption bands for key structural features.

The presence of the amino group (NH₂) is typically confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the pyridazinone ring gives rise to a strong absorption band, usually in the range of 1630-1680 cm⁻¹. For instance, various 4-chloro-5-(substituted amino)-2-p-tolylpyridazin-3(2H)-one derivatives exhibit a C=O stretch around 1625-1647 cm⁻¹. cbijournal.com The C=C and C=N stretching vibrations of the pyridazine ring are observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Key IR Absorption Bands (cm⁻¹) | Reference |

| 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | Not explicitly provided in detail, but general synthesis mentions IR characterization. | cbijournal.com |

| 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | 2928, 2795, 1645, 1605, 1509, 1315 | cbijournal.com |

| 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | 3350, 2945, 2768, 1625, 1435, 1225 | cbijournal.com |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Confirmed by IR spectral data, though specific values are not detailed in the abstract. | growingscience.com |

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for polar molecules like this compound and its derivatives, as it allows for the gentle ionization of the analyte, typically forming protonated molecules [M+H]⁺.

The mass spectrum of this compound itself shows a molecular ion peak corresponding to its molecular weight of approximately 145.55 g/mol . nih.govepa.gov For its derivatives, the molecular ion peak will shift accordingly based on the mass of the substituents. For example, a series of 4-chloro-5-(substituted amino)-2-p-tolylpyridazin-3(2H)-one derivatives analyzed by LC-MS showed [M+1] peaks corresponding to their respective molecular weights. cbijournal.com Fragmentation patterns observed in MS/MS experiments can provide further structural information by revealing how the molecule breaks apart.

Interactive Table: ESI-MS Data for this compound and its Derivatives

| Compound | Ionization Mode | Precursor m/z | Adduct | Reference |

| 5-Amino-4-chloropyridazin-3(2H)-one | ESI-POSITIVE | 146.0116 | [M+H]⁺ | nih.gov |

| 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | LCMS | 304 | [M+1]⁺ | cbijournal.com |

| 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | LCMS | 333 | [M+1]⁺ | cbijournal.com |

| 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | LCMS | Not explicitly provided, but general synthesis mentions LCMS characterization. | [M+1]⁺ | cbijournal.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For derivatives of this compound, single-crystal X-ray diffraction studies can confirm the connectivity of atoms, establish the stereochemistry, and provide insights into intermolecular interactions such as hydrogen bonding and crystal packing.

For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related pyridazine derivative, was determined to be a monoclinic system with space group P21/c. growingscience.com Such studies are invaluable for understanding the supramolecular chemistry of these compounds.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are indispensable for the purification and analysis of this compound derivatives. Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions. cbijournal.comresearchgate.net For purification, column chromatography on silica (B1680970) gel is a standard method. researchgate.net

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for assessing the purity of these compounds and for separating isomers. bldpharm.com In cases where enantiomers are present, chiral chromatography is employed for their separation. For instance, the enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a related compound, were successfully separated using polysaccharide-based chiral stationary phases in both polar organic solvent chromatography and supercritical fluid chromatography (SFC). nih.gov These advanced chromatographic methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for biological studies.

Computational and Theoretical Investigations of the 4 Amino 5 Chloropyridazin 3 2h One Scaffold

Molecular Docking Studies for Ligand-Target Interactions

Binding Mode Analysis and Interaction Profiling

Following molecular docking, a detailed analysis of the binding mode and interaction profile is conducted to understand the forces driving the ligand-target interaction. This involves identifying specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding site.

For pyridazinone derivatives, these analyses are crucial. For example, in studies of other pyridazinones targeting different enzymes, specific hydrogen bonds with residues like tyrosine, arginine, and aspartic acid, as well as hydrophobic interactions with valine and lysine, were identified as key to the binding affinity. In the context of FABP4 inhibitors based on the 4-amino-pyridazin-3(2H)-one scaffold, the analysis of binding poses helps to explain why certain derivatives exhibit higher potency. This detailed profiling guides the rational design of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models relate predictor variables, which are physicochemical properties or molecular descriptors, to the activity of the compounds.

For the broader class of pyridazinone derivatives, QSAR models have been developed to predict their activity in various therapeutic areas, including as anti-inflammatory agents and acetylcholinesterase inhibitors. For instance, 3D-QSAR models for pyrazolo-pyridazinone derivatives have been constructed to reliably predict their bioactivities as FGFR1 inhibitors, guiding the design of new potent compounds. tandfonline.com These models, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For the 4-amino-5-chloropyridazin-3(2H)-one scaffold, MD simulations are used to assess the conformational stability of the ligand when it is bound to its target protein and to analyze the dynamics of the complex.

A key study on a derivative of the 4-amino-pyridazin-3(2H)-one scaffold as a FABP4 inhibitor employed MD simulations to evaluate the stability of the ligand-protein complex. Parameters such as the root-mean-square deviation (RMSD) of the atoms from their initial positions are monitored over the simulation time. A stable RMSD value over time, as was observed in the study, indicates that the ligand remains in a stable conformation within the binding pocket. Other analyses, such as root-mean-square fluctuation (RMSF) and the number of hydrogen bonds over time, provide further insights into the flexibility of the complex and the persistence of key binding interactions. wikipedia.org

In Silico ADME Prediction and Pharmacokinetic Modeling

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. For the 4-amino-pyridazin-3(2H)-one scaffold, computational studies have been employed to evaluate its potential as a core structure for developing therapeutic agents.

In a notable research effort to develop potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a series of compounds based on the 4-amino-pyridazin-3(2H)-one scaffold were synthesized and evaluated. core.ac.ukresearchgate.net As part of this research, advanced modeling and in silico ADMET (ADME-Toxicity) calculations were performed on the most promising analogs. core.ac.uk

One particularly potent analog, identified as compound 14e in the study, emerged from these investigations as a strong candidate for further development. core.ac.ukresearchgate.net The in silico ADMET calculations for this derivative suggested that it possesses a favorable pharmacokinetic profile. Predictions indicated that the compound would be optimally absorbed, distributed, metabolized, and excreted. core.ac.uk Furthermore, the modeling suggested good adsorption by both the skin and the intestine, highlighting the potential for both topical and oral routes of administration in future in vivo studies. core.ac.uk These computational findings underscore the value of the 4-amino-pyridazin-3(2H)-one core in designing drug candidates with desirable pharmacokinetic characteristics.

Table 1: Predicted ADMET Properties for a Lead 4-Amino-pyridazin-3(2H)-one Analog (14e)

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Absorption | Well adsorbed by the intestine | Potential for oral administration. core.ac.uk |

| Distribution | Optimal | Suggests the compound can effectively reach target tissues. core.ac.uk |

| Metabolism | Optimal | Indicates appropriate metabolic stability. core.ac.uk |

| Excretion | Optimal | Suggests efficient clearance from the body. core.ac.uk |

| Skin Adsorption | Well adsorbed | Potential for topical administration. core.ac.uk |

Computational Studies on Solution Thermodynamics and Solvation Behavior

Understanding the solubility and solvation behavior of a compound is critical for its development, particularly for formulation and delivery. Computational studies on pyridazinone derivatives have been conducted to model their behavior in various solvent systems, providing insights into their thermodynamic properties.

While specific studies on this compound are not extensively detailed in the literature, research on analogous pyridazinone derivatives, such as 6-phenyl-pyridazin-3(2H)-one (PPD), offers a clear example of the computational approaches used. semanticscholar.org The solubility of this related compound was investigated in binary solvent systems of dimethyl sulfoxide (B87167) (DMSO) and water across a range of temperatures. semanticscholar.org

Thermodynamic evaluation of the PPD derivative indicated that its dissolution was an endothermic and entropy-driven process in all tested mixtures of DMSO and water. semanticscholar.org Furthermore, enthalpy-entropy compensation analysis pointed to an enthalpy-driven mechanism as the primary force behind the solvation property of the compound. semanticscholar.org These computational investigations are crucial for predicting how compounds based on the pyridazinone scaffold will behave in solution, guiding formulation development.

Table 2: Computational Models Used for Solubility Correlation of a Pyridazinone Derivative

| Computational Model | Purpose |

|---|---|

| van't Hoff Model | Correlates solubility with temperature. semanticscholar.org |

| Apelblat Model | A semi-empirical model that relates solubility to temperature. semanticscholar.org |

| Yalkowsky–Roseman Model | Log-linear model to predict solubility in cosolvent mixtures. semanticscholar.org |

| Jouyban–Acree Model | Accurately correlates solubility in mixed solvents at a specific temperature. semanticscholar.org |

| Jouyban–Acree–van't Hoff Model | Combines the effects of both temperature and solvent composition on solubility. semanticscholar.org |

Preclinical Biological Studies and Mechanistic Insights of 4 Amino 5 Chloropyridazin 3 2h One and Its Analogs

In Vitro Enzyme Inhibition Assays

The ability of 4-Amino-5-chloropyridazin-3(2H)-one and its analogs to inhibit specific enzymes is a key area of research, providing insights into their potential therapeutic mechanisms.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. The dual inhibition of both COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs. thebiogrid.org

Research has shown that certain pyridazinone derivatives exhibit inhibitory activity against these enzymes. For instance, new pyrazole–pyridazine (B1198779) hybrids have been designed and synthesized as selective COX-2 inhibitors. nih.gov In vitro assays of these compounds revealed varying degrees of COX-2 inhibition, with some demonstrating more potent activity than others based on their specific chemical substitutions. nih.gov Similarly, studies on other compounds have explored their potential to inhibit different lipoxygenase enzymes, such as 5-LOX, 12-LOX, and 15-LOX. researchgate.net

Table 1: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Data

| Compound/Analog | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| Pyrazole-pyridazine hybrids (5a–f) | COX-2 | 1.50–20.71 μM | nih.gov |

| Pyrazole-pyridazine hybrids (6a–f) | COX-2 | 1.15–56.73 μM | nih.gov |

| Caffeic acid phenethyl ester (CAPE) | 5-LOX | - | researchgate.net |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 5-LOX | - | researchgate.net |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways. Inhibition of these enzymes has been a target for various therapeutic areas. Some pyridazinone derivatives have been investigated for their potential to inhibit PDEs. For example, the synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives has been explored for their cardiotonic, hypotensive, and platelet aggregation inhibition activities, which can be linked to PDE inhibition. nih.gov

The molecular interactions within the catalytic site of PDEs, such as PDE5, are crucial for inhibitor potency. Studies have identified key amino acid residues that are major determinants of affinity for both the natural substrate (cGMP) and various inhibitors. nih.gov

Table 2: Phosphodiesterase (PDE) Inhibition Data

| Compound/Analog | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| Vardenafil (Y612A mutant) | PDE5 | 123-fold weakened affinity | nih.gov |

| Sildenafil (Y612A mutant) | PDE5 | 30-fold weakened affinity | nih.gov |

| Tadalafil (Y612A mutant) | PDE5 | 51-fold weakened affinity | nih.gov |

| Vardenafil (Q817A mutant) | PDE5 | 511-fold weakened affinity | nih.gov |

| Sildenafil (Q817A mutant) | PDE5 | 43-fold weakened affinity | nih.gov |

| Tadalafil (Q817A mutant) | PDE5 | 95-fold weakened affinity | nih.gov |

| Vardenafil (F820A mutant) | PDE5 | 448-fold weakened affinity | nih.gov |

| Sildenafil (F820A mutant) | PDE5 | 71-fold weakened affinity | nih.gov |

| Tadalafil (F820A mutant) | PDE5 | 137-fold weakened affinity | nih.gov |

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. mdpi.com Several synthetic compounds, including pyridazinone derivatives, have been investigated for their VEGFR-2 inhibitory activity.

For example, a series of 4-aryl-5-cyano-2-aminopyrimidines were synthesized and showed potent inhibition of VEGFR-2 kinase. nih.gov Similarly, substituted 4-amino-2-thiopyrimidines have been identified as potential VEGFR-2 inhibitors. mdpi.com The inhibitory activity of these compounds is often compared to known VEGFR-2 inhibitors like sorafenib. mdpi.com

Table 3: VEGFR-2 Inhibition Data

| Compound/Analog | Inhibition Data (IC₅₀) | Reference |

| 4-amine-2-thiopyrimidine 94i | 0.17 μM | mdpi.com |

| 4-amine-2-thiopyrimidine 94l | 0.12 μM | mdpi.com |

| 4-amine-2-thiopyrimidine 94r | 0.17 μM | mdpi.com |

| 4-amine-2-thiopyrimidine 94t | 0.19 μM | mdpi.com |

| Sorafenib | 0.10 μM | mdpi.com |

| Pyrazole-pyrazolone hybrid 91b | 0.53 μM | mdpi.com |

| Pyrazole-pyrazolone hybrid 91e | 0.61 μM | mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial enzyme in the regulation of insulin (B600854) and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. nih.gov The development of potent and selective PTP1B inhibitors is an active area of research. nih.gov

Studies have shown that certain natural and synthetic compounds can inhibit PTP1B activity. For instance, compounds isolated from Agrimonia pilosa have demonstrated significant inhibitory potency on PTP1B. nih.gov

Table 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Data

| Compound/Analog (from Agrimonia pilosa) | Inhibition Data (IC₅₀) | Reference |

| Compound 8 | 3.47 ± 0.02 μM | nih.gov |

| Compound 9 | 0.50 ± 0.06 μM | nih.gov |

| Compound 11 | 0.10 ± 0.03 μM | nih.gov |

In Vitro Antimicrobial Activity Evaluation

The emergence of multidrug-resistant microorganisms has created an urgent need for new antimicrobial agents. biointerfaceresearch.com Pyridazinone derivatives have been explored for their potential to combat various pathogens. nih.gov

Antibacterial Screening Against Gram-Positive and Gram-Negative Strains

A number of studies have evaluated the in vitro antibacterial activity of this compound analogs against a panel of Gram-positive and Gram-negative bacteria. nih.gov For example, pyridazinone-based diarylurea derivatives have been synthesized and tested for their antimicrobial effects. nih.gov These studies often determine the minimum inhibitory concentration (MIC) to quantify the antibacterial potency. biointerfaceresearch.comnih.gov

The structural features of these compounds, such as the presence of a carbonyl group in benzoylthiourea (B1224501) derivatives, have been shown to influence their antibacterial activity against specific strains like S. aureus. nih.gov

Table 5: Antibacterial Screening Data

| Compound/Analog | Test Organism | Activity (MIC) | Reference |

| Pyridazinone-based congeners IX(a–c) | S. aureus | 0.5–128 μg/mL | nih.gov |

| Pyridazinone-based congeners IX(a–c) | MRSA | 0.5–128 μg/mL | nih.gov |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one (3) | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant activity | biointerfaceresearch.com |

| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione (4) | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant activity | biointerfaceresearch.com |

Antifungal Activity Assessment

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. In this context, pyridazinone derivatives have been explored for their potential to combat fungal infections. While specific data on this compound is limited, studies on its analogs provide valuable insights into the antifungal potential of this chemical class.

For instance, a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their in vitro antifungal activity against several plant pathogenic fungi. nih.gov Preliminary results indicated that some of these compounds exhibited good inhibitory effects against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov This suggests that the pyridazinone core, particularly with a chloro substitution, may be a promising pharmacophore for the development of new antifungal drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency of this class of compounds.

Anti-inflammatory and Analgesic Potential in Preclinical Models

Chronic inflammation is a key pathological feature of numerous diseases, driving the search for new anti-inflammatory therapeutics. The pyridazinone scaffold has been identified as a promising structure for the development of such agents. ontosight.ai

A number of 4-amino-5-vinylpyridazinones and 4-amino-5-heterocyclic-pyridazinones have been synthesized and demonstrated significant antinociceptive (analgesic) activity in preclinical models. Many of these compounds, when administered orally, were effective at reducing pain responses. The mechanism of action for their analgesic effects appears to involve an indirect activation of the noradrenergic system.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyridazinone analogs are, at least in part, attributable to their ability to modulate the production of key inflammatory mediators. Research has shown that certain pyridazinone derivatives can inhibit the secretion of pro-inflammatory cytokines.

For example, studies on various heterocyclic compounds, including those with structures related to pyridazinones, have demonstrated the inhibition of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in cellular models of inflammation. nih.gov The inhibition of these critical signaling molecules can disrupt the inflammatory cascade, thereby reducing the pathological consequences of an overactive immune response. While direct evidence for this compound is still emerging, the activity of its analogs suggests that this compound may also exert its anti-inflammatory effects through the suppression of inflammatory mediators.

Anticancer Activity in Cell Lines

The development of novel anticancer agents remains a critical focus of biomedical research. The pyridazinone scaffold has emerged as a valuable template for the design of new compounds with cytotoxic activity against various cancer cell lines. ontosight.ai

Guided by molecular hybridization strategies, novel series of 4-chloropyridazinoxyphenyl conjugates have been synthesized and shown to possess significant antiproliferative activity. nih.gov These compounds have been tested against a panel of human cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.

Cell Cycle Analysis and Apoptosis Induction in Cancer Cells

A key mechanism through which pyridazinone analogs exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle of cancer cells.

Studies on novel 4-chloropyridazinoxyphenyl hybrids have revealed their ability to induce apoptosis and cause cell cycle arrest. nih.gov For example, certain derivatives were found to arrest the cell cycle in the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase. nih.gov Furthermore, these compounds were shown to promote apoptosis, a desirable outcome in cancer therapy as it leads to the controlled elimination of malignant cells. The pro-apoptotic effects of these hybrids highlight their potential as a promising avenue for the development of new anticancer therapeutics. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of significant therapeutic interest.

While direct and extensive studies on the antioxidant activity of this compound are not widely available, the broader class of pyridazinone derivatives has been investigated for its antioxidant potential. ontosight.ai The inherent chemical properties of the pyridazinone ring system may contribute to its ability to scavenge free radicals and mitigate oxidative damage. Further research is needed to specifically characterize the antioxidant profile of this compound and its analogs.

Antileishmanial Activity Studies

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, poses a significant global health challenge. The search for new, effective, and less toxic antileishmanial drugs is a priority. In this context, pyridazinone-related structures have shown promise.

A series of pyrazolo[3,4-d]pyridazin-7-one derivatives were synthesized and evaluated for their in vitro activity against Leishmania amazonensis. Several of these hybrids demonstrated potent antileishmanial activity against both the promastigote and axenically grown amastigote forms of the parasite. These findings suggest that the pyridazinone scaffold could be a valuable starting point for the development of novel antileishmanial agents.

Molecular Mechanism of Action Investigations at Cellular and Subcellular Levels

The molecular mechanisms underlying the biological activities of this compound and its related analogs have been a subject of scientific inquiry, with studies pointing towards interactions with various cellular targets. While direct binding studies of this compound with the GABA-A receptor are not extensively documented in the reviewed literature, research on structurally similar pyridazinone derivatives has provided significant insights into their interaction with this key inhibitory neurotransmitter receptor in the central nervous system.

Investigations into a series of 4-amino-5-substituted-3(2H)-pyridazinones have revealed that their antinociceptive (pain-relieving) effects are not mediated by the GABAergic system. Instead, these effects were found to be preventable by the α2-antagonist yohimbine, suggesting an indirect activation of the noradrenergic system by amplifying noradrenaline release nih.gov. Other research has explored 4-amino-pyridazin-3(2H)-one derivatives as potential inhibitors of the fatty acid binding protein 4 (FABP4), indicating a different therapeutic target for this class of compounds nih.govcore.ac.uk.

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the brain nih.gov. Its structure is a pentameric assembly of subunits surrounding a central chloride-permeable pore nih.govwikipedia.org. The binding of GABA to the receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a decrease in its excitability news-medical.net. The receptor possesses multiple binding sites, not only for the endogenous ligand GABA but also for various allosteric modulators wikipedia.org.

While direct data for this compound is limited, extensive research has been conducted on its analogs, particularly arylaminopyridazine derivatives of GABA. These studies have been instrumental in understanding the structure-activity relationships for binding at the GABA-A receptor.

Biochemical studies have demonstrated that certain pyridazinyl-GABA derivatives act as selective antagonists at the GABA-A receptor site. For instance, SR 95531 and SR 42641 have been shown to displace [3H]GABA from rat brain membranes, indicating their binding to the GABA-A receptor. nih.gov These compounds act as competitive antagonists at the high-affinity GABA binding site. nih.gov Their antagonistic activity is further supported by their ability to block the GABA-induced enhancement of [3H]diazepam binding in a dose-dependent manner, without directly affecting [3H]diazepam binding itself. nih.gov

The affinity of these pyridazinone analogs for the GABA-A receptor has been quantified, as detailed in the table below.

| Compound | Apparent Ki (µM) for [3H]GABA displacement |

| SR 95531 | 0.15 nih.gov |

| SR 42641 | 0.28 nih.gov |

This table presents the apparent inhibitory constants (Ki) of pyridazinone analogs against [3H]GABA binding to rat brain membranes.

The structure-activity relationship studies of these analogs reveal that modifications to the pyridazine ring significantly impact their binding affinity and activity at the GABA-A receptor. For example, the removal of a methyl group at the 4-position of the pyridazine ring and the substitution at the para position of the phenyl ring with a chlorine or a methoxy (B1213986) group resulted in compounds with the highest affinity for the GABA-A receptor in the series studied. nih.gov These findings underscore the importance of the pyridazinone core in designing potent and selective GABA-A receptor ligands.

It is important to note that these active pyridazinone analogs have been shown to be specific for the GABA-A receptor, with no significant interaction observed with other GABAergic system components like the GABA-B receptor or GABA uptake sites. nih.gov

Structure Activity Relationship Sar Studies on the 4 Amino 5 Chloropyridazin 3 2h One Core

Impact of Substituents at Pyridazinone Ring Positions on Biological Activity

The biological activity of compounds with a pyridazinone core is significantly influenced by the nature and position of substituents on the pyridazinone ring. nih.govnih.gov Research has demonstrated that these modifications can dramatically alter the compound's pharmacological profile, including its anti-inflammatory, analgesic, and cardiovascular effects. tandfonline.comscholarsresearchlibrary.com

For instance, in a series of pyridazinone derivatives synthesized to explore their anti-inflammatory potential, the presence of a phenyl or benzyl (B1604629) group with a strong electron-withdrawing substituent, such as a fluorine atom or a trifluoromethyl group, was found to be a key determinant of activity. nih.gov Specifically, compounds with chloro or fluoro-benzyl substitutions at the 5-position of the pyridazinone ring exhibited notable anti-inflammatory and analgesic properties. tandfonline.com

The planarity of the pyridazinone scaffold also appears to play a role. Studies comparing pyridazinone and its dihydrogenated counterpart, 4,5-dihydropyridazinone, revealed that the more planar pyridazinone derivatives generally exhibit greater inhibitory activity against certain enzymes, likely due to better interactions within the active site of the target protein. nih.gov

Furthermore, the substituent at the N-2 position of the pyridazinone ring is critical. A hydrogen bond donor at this position (R2 = H) was found to be optimal for affinity to phosphodiesterase 4B (PDE4B), an important target for anti-inflammatory drugs. nih.gov N-methylation at this position led to a decrease in potency, while introducing a more hydrophobic benzyl group slightly reduced the inhibitory effect. nih.gov

The following table summarizes the impact of various substituents on the anti-inflammatory activity of selected pyridazinone derivatives:

Table 1: Effect of Substituents on Anti-inflammatory Activity

| Compound | R1 (at C5) | R2 (at N2) | Biological Activity (Anti-inflammatory) |

|---|---|---|---|

| 20 | 4-chloro-benzyl | H | High |

| 26 | 4-fluoro-benzyl | H | High |

| 34 | 4-methyl-benzyl | H | Moderate |

| 4ba | 5-methoxyindole | H | High PDE4B Inhibition |

| 3ab | 5-methoxyindole | CH3 | Reduced PDE4B Inhibition |

| 4bb | 5-methoxyindole | CH3 | Reduced PDE4B Inhibition |

This data underscores the sensitivity of the pyridazinone core to substitution and highlights the importance of systematic modifications in tuning its biological properties.

Influence of Amino Group Modifications on Biological Efficacy

Modifications to the amino group at the 4-position of the pyridazinone ring have a profound effect on the biological efficacy of these compounds. The amino group can serve as a key interaction point with biological targets, and altering its properties can lead to significant changes in activity.

For example, in a series of 4-amino-pyridazinones substituted at the 2-position with arylpiperazinylalkyl groups, the presence of the 4-amino group was found to be crucial for their antinociceptive (pain-relieving) effects. sarpublication.com In fact, one of the 4-amino-pyridazinone compounds was found to be almost 40 times more potent than the reference drug, Emorfazone. sarpublication.com

The nature of the substituent on the amino group itself can also modulate activity. While the primary amino group (NH2) is often important, its substitution can lead to derivatives with altered or improved properties. For instance, replacement of the 2-amino group in 3,5-diarylaminopyridines, a related class of compounds, with other functionalities often led to a loss of antimalarial activity, highlighting the critical role of this specific group. mmv.org

Furthermore, the electronic properties of the amino group and its surrounding environment are important. In the context of 4-aminoquinolines, another class of pharmacologically active compounds, the basicity of the amino group, as influenced by other ring substituents, plays a role in the drug's accumulation in the target parasite. nih.gov

The following table illustrates the importance of the amino group in different pyridazine-related structures:

Table 2: Influence of Amino Group on Biological Activity

| Compound Class | Amino Group Modification | Resulting Biological Activity |

|---|---|---|

| 4-Amino-pyridazinones | Presence of 4-amino group | Potent antinociceptive activity |

| 3,5-Diarylaminopyridines | Replacement of 2-amino group | Loss of antimalarial activity |

| 4-Aminoquinolines | Basicity of the amino group | Influences drug accumulation and antiplasmodial activity |

Role of Halogen Substituents in Modulating Bioactivity

Halogen substituents, such as chlorine, fluorine, and bromine, play a significant role in modulating the bioactivity of pyridazinone derivatives. The introduction of halogens can influence a compound's physical and chemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby affecting its biological activity.

In the case of 4-amino-5-chloropyridazin-3(2H)-one, the chlorine atom at the 5-position is a defining feature of the core structure. nih.gov Its electron-withdrawing nature can influence the reactivity and electronic distribution of the entire pyridazinone ring.

SAR studies have shown that the type and position of halogen substituents are critical. For instance, in a series of 6-phenyl-3(2H)-pyridazinones, 4,5-dihalo-substituted derivatives demonstrated good analgesic activity. sarpublication.com The presence of halogens on a phenyl ring attached to the pyridazinone core has also been shown to be beneficial. For example, 5-(4-fluoro-benzyl)- and 5-(4-chloro-benzyl)-substituted pyridazinones displayed significant anti-inflammatory activity. tandfonline.com

In another study on novel picolinic acid derivatives, the position of halogen substituents on a phenyl ring within the molecule was found to be crucial for herbicidal activity. Substitutions at the 2 and 4 positions of the phenyl ring with fluorine, bromine, or chlorine resulted in superior inhibitory activity compared to substitutions at the 3-position. mdpi.com

The following table provides examples of how halogen substituents affect the biological activity of pyridazinone-related compounds:

Table 3: Effect of Halogen Substituents on Biological Activity

| Compound Series | Halogen Substitution | Observed Biological Effect |

|---|---|---|

| 6-Phenyl-3(2H)-pyridazinones | 4,5-dihalo substitution | Good analgesic activity |

| 5-Substituted-pyridazinones | 5-(4-fluoro-benzyl) or 5-(4-chloro-benzyl) | Significant anti-inflammatory activity |

| 4-Amino-picolinic acids | F, Br, or Cl at 2- and 4-positions of a phenyl ring | Superior herbicidal activity |

Conformation-Activity Relationships

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformation-activity relationship studies investigate how the spatial arrangement of a molecule's atoms affects its ability to interact with its biological target. For pyridazinone derivatives, the relative orientation of the pyridazinone ring and its substituents can significantly impact their pharmacological effects.

Studies on tricyclic pyridazinone derivatives have revealed a strong link between their conformation and cardiovascular properties. nih.gov For instance, highly active indenopyridazinone and benzocinnolinone derivatives were found to exist predominantly in a near-planar conformation, where the phenyl and pyridazinone cores are aligned in the same plane. nih.gov In contrast, benzocycloheptapyridazinone derivatives, which were generally inactive, adopted conformations that deviated from planarity. nih.gov

This suggests that a planar arrangement is crucial for the interaction of these compounds with their target receptors or enzymes. The orientation of specific functional groups is also important. For example, a different orientation of an acetylamino group was suggested to be the reason for the lack of activity in certain compounds. nih.gov

The following table summarizes the relationship between conformation and activity for several tricyclic pyridazinone series:

Table 4: Conformation-Activity Relationships in Tricyclic Pyridazinones

| Compound Series | Predominant Conformation | Biological Activity (Cardiovascular) |

|---|---|---|

| Indenopyridazinones | Near-planar | High |

| Benzocinnolinones | Near-planar | High |

| Benzocycloheptapyridazinones | Deviated from planarity | Inactive |

These findings highlight the importance of considering the three-dimensional structure in the design of new pyridazinone-based therapeutic agents.

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. youtube.com By understanding the pharmacophore of a series of active compounds, medicinal chemists can design new molecules with improved potency and selectivity. acs.orgnih.gov

For pyridazinone derivatives, pharmacophore models have been successfully developed to rationalize their structure-activity relationships for various targets. For example, a pharmacophore model for α1-adrenoceptor antagonists was generated based on a series of pyridazinone derivatives. acs.orgnih.gov This model identified a positive ionizable feature, three hydrophobic features, and a hydrogen bond acceptor group as key elements for high affinity binding. acs.org

Similarly, a pharmacophore model for β-1,3-glucan synthase inhibitors was developed from a series of 42 pyridazinone derivatives. researchgate.net This model consisted of two aromatic rings and three hydrogen bond acceptors, providing a blueprint for the design of new antifungal agents. researchgate.net

In the context of acetylcholinesterase inhibitors, a pharmacophore model was created for pyridazinon-2-ylacetohydrazide derivatives, which helped to explain the structure-activity relationships and could be used to predict the activity of new, unsynthesized compounds. annalsmedres.org

The key features of these pharmacophore models are summarized in the table below:

Table 5: Pharmacophore Features for Different Biological Targets

| Biological Target | Key Pharmacophore Features |

|---|---|

| α1-Adrenoceptor Antagonists | Positive ionizable feature, three hydrophobic features, one hydrogen bond acceptor |

| β-1,3-Glucan Synthase Inhibitors | Two aromatic rings, three hydrogen bond acceptors |

| Acetylcholinesterase Inhibitors | Specific arrangement of features derived from pyridazinon-2-ylacetohydrazide structure |

These examples demonstrate the power of pharmacophore modeling as a tool to guide the rational design of novel pyridazinone-based drugs with specific and enhanced biological activities. acs.orgnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Pyridazinone-Based Agents with Enhanced Efficacy

A primary focus of current research is the synthesis and modification of the 4-Amino-5-chloropyridazin-3(2H)-one scaffold to create new agents with improved biological activity. By strategically altering the core structure, scientists aim to enhance the potency and selectivity of these compounds.

Recent advancements include the synthesis of a novel series of pyridazinone derivatives that have demonstrated significant antibacterial activity. mdpi.com Specifically, certain derivatives showed potent effects against resistant bacterial strains like Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com

In the field of oncology, new pyridazinone-based compounds are being developed as dual inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs). acs.orgnih.gov This dual-inhibition strategy has yielded compounds with potent antitumor capabilities both in laboratory cell cultures and in preclinical models. nih.gov Another study focused on creating 4-chloropyridazinoxyphenyl hybrids, which have shown promising anticancer activity through the induction of apoptosis and inhibition of PARP-1. nih.gov

Furthermore, derivatives of 4-amino and 4-ureido pyridazin-3(2H)-one have been identified as novel and potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer. nih.govresearchgate.netuel.ac.uk Optimization of this series led to the identification of an analog with significantly improved inhibitory concentration (IC50) compared to control substances. uel.ac.uk

Table 1: Examples of Novel Pyridazinone-Based Agents and Their Efficacy

| Derivative Class | Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted Pyridazinones | Antibacterial | Active against MRSA, P. aeruginosa, A. baumannii with MIC values of 3.74–8.92 µM. | mdpi.com |

| Pyridazinone-based Dual Inhibitors | Anticancer (PARP7/HDACs) | Identified a potent and balanced dual inhibitor with excellent in vitro and in vivo antitumor capabilities. | acs.orgnih.gov |

| 4-Ureido Pyridazinone | FABP4 Inhibition | Identified a potent analog with an IC50 of 1.57 μM. | uel.ac.uk |

| Chloropyridazinoxyphenyl Hybrids | Anticancer (PARP-1) | Designed and synthesized novel conjugates acting as apoptotic inducers and PARP-1 inhibitors. | nih.gov |

Exploration of New Biological Targets for this compound Derivatives

The versatility of the pyridazinone scaffold allows for its adaptation to interact with a wide array of biological targets, opening up new therapeutic possibilities. Research is expanding beyond traditional targets to address unmet medical needs.

A significant area of exploration is in the treatment of infectious diseases. A series of pyridazinone-based compounds have been developed as inhibitors of the Trypanosoma cruzi proteasome, presenting a potential new strategy for treating Chagas disease. nih.govacs.org

In the realm of inflammatory and vascular diseases, novel pyridazinone inhibitors have been designed to target Vascular Adhesion Protein-1 (VAP-1), a primary amine oxidase. nih.gov These inhibitors have shown specificity for VAP-1 over other related enzymes and bind to a unique site in the active channel. nih.gov

Cancer therapy remains a major focus, with researchers identifying new targets for pyridazinone derivatives. As mentioned, dual inhibitors targeting both PARP7 and HDACs are being investigated to interfere with cancer signaling pathways related to antitumor immunity. acs.orgnih.gov Fatty Acid-Binding Protein 4 (FABP4) has also emerged as a key target, with inhibitors showing promise for the treatment of cancer among other diseases. nih.gov

Table 2: Emerging Biological Targets for Pyridazinone Derivatives

| Biological Target | Therapeutic Area | Significance of Target | Reference(s) |

|---|---|---|---|

| Trypanosoma cruzi Proteasome | Infectious Disease (Chagas) | Offers a new mechanism to combat the parasite responsible for Chagas disease. | nih.govacs.org |

| Vascular Adhesion Protein-1 (VAP-1) | Inflammatory/Vascular Diseases | A drug target for which potent, specific, and reversible inhibitors are challenging to develop. | nih.gov |

| PARP7/HDACs (Dual Inhibition) | Oncology | Simultaneous inhibition may interfere with critical signal pathways for antitumor immunity. | acs.orgnih.gov |

| Fatty Acid-Binding Protein 4 (FABP4) | Metabolic Disease, Oncology | Inhibition may provide protective effects against insulin (B600854) resistance and cancer progression. | nih.govuel.ac.uk |

| PARP-1 | Oncology | A key enzyme in DNA repair, its inhibition can lead to cancer cell death. | nih.gov |

Integration of Advanced Computational Methods in Pyridazinone Design

The design and optimization of novel pyridazinone derivatives are increasingly being accelerated by advanced computational techniques. These methods provide deep insights into the molecular interactions that govern a compound's activity, guiding the synthesis of more effective agents.

Molecular docking and cryo-electron microscopy (cryo-EM) are being used to visualize how pyridazinone inhibitors bind to their target proteins. For instance, the co-structure of a pyridazinone inhibitor with the T. cruzi proteasome was determined using cryo-EM, and this structural information was used to drive the optimization of the compound series. nih.govacs.org

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of these molecules. mdpi.comnih.gov Researchers study parameters like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps to understand the reactivity and stability of newly synthesized pyridazinone derivatives. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies and other computational analyses help in predicting the biological activity of designed compounds before they are synthesized. nih.gov In silico screening of virtual libraries and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now standard procedures to identify promising candidates and flag potential issues early in the drug discovery process. mdpi.comuel.ac.uk These computational approaches, combined with experimental data, create a powerful feedback loop for rational drug design. nih.gov

Applications in Materials Science and Agrochemical Research

While the primary focus of research on this compound and its derivatives has been in medicine, its structural features suggest potential applications in other fields, notably materials science and agrochemical research.

In agrochemical research, the pyridazinone structure is of known importance. The closely related compound, 5-Amino-4-chloropyridazin-3(2H)-one, is a known metabolite and environmental transformation product of the herbicide chloridazone. nih.govherts.ac.uknih.gov This establishes a direct link between the pyridazinone core and the agricultural sector. Future research could explore the synthesis of novel pyridazinone derivatives as potential new herbicides or other crop protection agents, leveraging the known biological activity of this chemical class.